

In-Depth Technical Guide to the Synthesis of Monooctyl Phthalate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Monooctyl Phthalate-d4** (MOP-d4), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in research and drug development.

Overview and Chemical Properties

Monooctyl Phthalate-d4 is an isotopically labeled form of Monooctyl Phthalate, where four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.



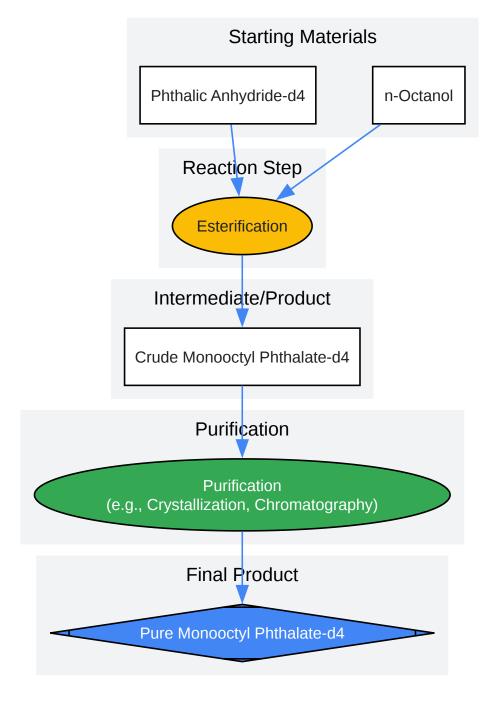
Property	Value	Source(s)
Chemical Name	2-(octoxycarbonyl)benzoic- 3,4,5,6-d4 acid	[1][2]
Synonyms	MOP-d4, Mono-n-octyl Phthalate-d4	[1][2]
CAS Number	1398065-74-1	[1][2][3]
Molecular Formula	C16H18D4O4	[2][3]
Molecular Weight	282.37 g/mol	[1][3]
Chemical Purity	>95% (HPLC)	[3]
Isotopic Enrichment	99 atom % D	
Appearance	Not specified	_
Storage	2-8°C Refrigerator	[1][3]

Synthetic Workflow

The synthesis of **Monoctyl Phthalate-d4** is achieved through the esterification of Phthalic Anhydride-d4 with n-octanol. The reaction proceeds by nucleophilic attack of the hydroxyl group of n-octanol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.



Synthesis Workflow for Monooctyl Phthalate-d4



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Figure 1: Synthesis Workflow for Monooctyl Phthalate-d4

Experimental Protocols



While a specific detailed protocol for the synthesis of **Monooctyl Phthalate-d4** is not readily available in the public domain, the following are established methods for the synthesis of phthalic acid monoesters which can be adapted. The key starting material is Phthalic Anhydride-d4.

Method A: Thermal, Uncatalyzed Reaction

This method is based on the procedure for the synthesis of sec-octyl hydrogen phthalate and is suitable for producing the monoester with high selectivity.

Reagents:

- Phthalic Anhydride-d4 (1 mole equivalent)
- n-Octanol (1 mole equivalent)

Procedure:

- A mixture of Phthalic Anhydride-d4 and n-octanol is heated in a reaction flask equipped with a stirrer.
- The reaction mixture is maintained at a temperature of 110-115°C for 12-15 hours.
 Occasional stirring is recommended to ensure a homogenous liquid.
- After cooling, the crude product can be purified. A potential work-up involves dissolving the
 mixture in an aqueous solution of sodium carbonate, washing with an organic solvent to
 remove any unreacted alcohol or di-ester, followed by acidification with a slight excess of
 dilute hydrochloric acid to precipitate the monoester.
- The precipitated **Monooctyl Phthalate-d4** is then filtered, washed with water, and dried.
- Further purification can be achieved by crystallization from a suitable solvent such as petroleum ether or glacial acetic acid.

Method B: Reaction in an Aprotic Solvent

This method, adapted from the synthesis of other monoalkyl phthalates, utilizes a solvent to facilitate the reaction.



Reagents:

- Phthalic Anhydride-d4 (1 mole equivalent)
- n-Octanol (1 mole equivalent)
- Benzene (or Toluene as a less hazardous alternative)

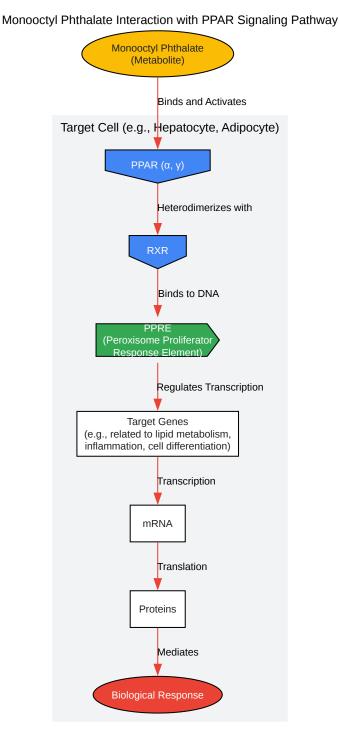
Procedure:

- Phthalic Anhydride-d4 and n-octanol are dissolved in benzene in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is refluxed for approximately 4 hours.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting crude product is then purified as described in Method A. An 80% yield has been reported for the synthesis of mono-n-butyl phthalate using this method.[4]

Biological Signaling Pathway: Interaction with PPARs

Monooctyl phthalate, as a metabolite of dioctyl phthalate, is recognized as an endocrine-disrupting chemical. A primary mechanism of action for phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[5][6][7]





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Figure 2: Monooctyl Phthalate Interaction with PPAR Signaling Pathway

The activation of PPARs by monooctyl phthalate can lead to various biological effects, including alterations in lipid homeostasis and steroidogenesis.[5] This interaction is a key area of



research for understanding the toxicological and endocrine-disrupting properties of phthalates.

Characterization Data

While specific spectra for **Monooctyl Phthalate-d4** are not publicly available, the expected data from standard analytical techniques would be:

- ¹H NMR: The spectrum would show characteristic peaks for the octyl chain protons. The aromatic region would be absent due to deuteration.
- 13C NMR: The spectrum would display signals for the carbonyl carbons and the carbons of the octyl chain. The deuterated aromatic carbons would show characteristic splitting patterns or be significantly attenuated.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
 the mass of the deuterated compound (m/z 282.1769 for the exact mass).[8] Key
 fragmentation patterns for phthalate monoesters typically include a prominent peak at m/z
 149 (for the phthalic anhydride fragment, which would be shifted to m/z 153 in the d4-labeled
 compound) and 167 (protonated phthalic anhydride, shifted to 171).[9]
- HPLC: Purity is typically determined by HPLC, with commercial standards being >95% pure.
 [3]

This technical guide provides a foundational understanding for the synthesis and application of **Monoctyl Phthalate-d4**. Researchers should adapt the provided experimental protocols with appropriate safety precautions and analytical monitoring to achieve the desired product.

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